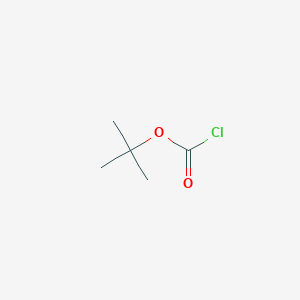

Tert-butyl Chloroformate

Overview

Description

Tert-butyl chloroformate (C₅H₉ClO₂) is a reactive organochlorine compound widely used in organic synthesis, particularly for introducing the tert-butoxycarbonyl (Boc) protecting group to amines and alcohols. Its instability under ambient conditions limits direct handling, but its utility in peptide synthesis and carbamate formation is well-documented . Unlike its sulfur analog, tert-butyl chlorothioformate, which is commercially available and stable, this compound decomposes readily, necessitating careful storage and handling .

Preparation Methods

Phosgene-Based Synthesis

Overview:

The most common industrial method for preparing tert-butyl chloroformate involves the reaction of tert-butyl alcohol with phosgene (COCl₂) in the presence of a base such as pyridine.

Reaction:

$$

\text{(CH}3)3\text{COH} + \text{COCl}2 \xrightarrow{\text{Base}} \text{(CH}3)_3\text{COCOCl} + \text{HCl}

$$

- Efficiency: This method is favored industrially due to its high yield and scalability.

- Conditions: Typically conducted under controlled temperatures to manage the exothermic reaction and handle the toxic phosgene safely.

- Base Role: Pyridine or similar bases are used to neutralize the hydrochloric acid generated during the reaction, preventing side reactions.

- Safety Considerations: Phosgene is highly toxic and requires specialized equipment and protocols for safe handling.

- High purity product.

- Well-established and understood process.

- Use of hazardous phosgene gas.

- Requires strict safety measures.

Reaction of Tert-butyl Alcohol with Chloroformic Acid

Overview:

An alternative method involves reacting tert-butyl alcohol with chloroformic acid to form this compound.

Reaction:

$$

\text{(CH}3)3\text{COH} + \text{ClCOOH} \rightarrow \text{(CH}3)3\text{COCOCl} + \text{H}_2\text{O}

$$

- This method is less commonly employed industrially due to the instability and difficulty in handling chloroformic acid.

- Requires careful control of reaction conditions to avoid hydrolysis and side reactions.

Esterification of Phenyl Chloroformate with Tert-butanol (Indirect Route via Tert-butyl Carbazate)

While this method is more commonly associated with the preparation of tert-butyl carbazate, it involves the intermediate formation of this compound.

Process Summary:

- Phenyl chloroformate reacts with tert-butanol under catalysis by solid base catalysts and ionic liquids at 30–40°C to form this compound (esterification).

- The formed this compound can then undergo further reactions, such as with hydrazine hydrate, to form tert-butyl carbazate.

- This method has been reported in patents and literature as a route to produce tert-butyl carbazate but involves this compound as a key intermediate.

| Parameter | Range/Value |

|---|---|

| Temperature (esterification) | 30–40 °C |

| Reaction time (esterification) | 1–6 hours |

| Catalyst | Solid base catalyst (e.g., magnetic magnesium aluminum hydrotalcite) |

| Ionic liquid | Imidazolium-based ionic liquids (e.g., 1-methyl-3-butylimidazolium tetrafluoroborate) |

| Molar ratio (phenyl chloroformate:tert-butanol) | 1:1 to 1:3 |

- Avoids direct use of phosgene.

- Potential for milder reaction conditions.

- Multi-step process.

- Requires purification steps such as silica gel chromatography.

Addition of Chloroacetic Acid to Isobutene (Industrial Process for Tert-butyl Chloroacetate)

Although this method primarily produces tert-butyl chloroacetate (a related compound), it is sometimes discussed in the context of chloroformate derivatives.

Comparative Data Table of Preparation Methods

| Method | Reactants | Conditions | Advantages | Disadvantages | Industrial Use |

|---|---|---|---|---|---|

| Phosgene Reaction | Tert-butyl alcohol + Phosgene | Controlled temp, base (pyridine) | High yield, scalable | Toxic phosgene, safety concerns | Widely used |

| Chloroformic Acid Reaction | Tert-butyl alcohol + Chloroformic acid | Controlled temp | Avoids phosgene | Chloroformic acid instability | Limited |

| Esterification of Phenyl Chloroformate | Phenyl chloroformate + tert-butanol | 30–40°C, solid base catalyst, ionic liquid | Milder conditions, no phosgene | Multi-step, purification needed | Niche/Intermediate |

| Addition of Chloroacetic Acid to Isobutene | Chloroacetic acid + isobutene | 80–110°C, pressurized vessel | Solvent-free, catalyst-free | Not direct for this compound | Used for related esters |

Detailed Research Findings and Notes

- The phosgene method remains the industrial standard due to its efficiency and well-established protocols despite the hazards associated with phosgene handling.

- The esterification of phenyl chloroformate with tert-butanol in the presence of solid base catalysts and ionic liquids represents an innovative approach to bypass phosgene, as described in Chinese patent CN102911084A. This method allows for milder reaction conditions and potential catalyst recycling, although it involves additional purification steps.

- The addition of chloroacetic acid to isobutene is a solvent- and catalyst-free process that produces tert-butyl chloroacetate, a compound structurally related to this compound, and demonstrates the utility of acid-alkene addition reactions under pressurized conditions.

- Safety considerations are paramount in all methods, especially those involving phosgene or strong acids, necessitating specialized industrial setups.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Tert-butyl chloroformate undergoes nucleophilic substitution reactions with amines to form carbamates.

Hydrolysis: In the presence of water, this compound hydrolyzes to form tert-butyl alcohol, carbon dioxide, and hydrogen chloride.

Reaction with Alcohols: It reacts with alcohols to form carbonate esters.

Common Reagents and Conditions:

Amines: Used in the formation of carbamates.

Water: For hydrolysis reactions.

Alcohols: For the formation of carbonate esters.

Bases: Such as pyridine, to neutralize the hydrochloric acid formed during reactions.

Major Products:

Carbamates: Formed from reactions with amines.

Carbonate Esters: Formed from reactions with alcohols.

Tert-butyl Alcohol: Formed from hydrolysis.

Scientific Research Applications

Synthesis of Carbonyl Compounds

TBCF is extensively employed in the synthesis of carbonyl compounds through the formation of mixed anhydrides and acylation reactions. It reacts with alcohols to form esters, which can subsequently be converted into various functional groups.

Case Study: Acylation of Amines

In a study involving the acylation of 2-methoxy-3-aminopyridine, TBCF was used to generate an amide under mild conditions. The reaction was conducted using triethylamine as a base in tetrahydrofuran at low temperatures, demonstrating TBCF's effectiveness in forming stable amides without excessive side reactions .

Synthesis of Pharmaceuticals

TBCF plays a crucial role in pharmaceutical chemistry, particularly in the synthesis of active pharmaceutical ingredients (APIs). Its ability to selectively modify functional groups allows for the creation of complex molecules with desired biological activities.

Example: Antitumor Agents

Research has shown that TBCF can be utilized to derivatize nucleosides like 5-fluorouracil, leading to promising antitumor agents. The chloroformate group facilitates further reactions that enhance the therapeutic efficacy of these compounds .

Solvolysis Studies

The kinetics of solvolysis reactions involving TBCF have been extensively studied, providing insights into reaction mechanisms and solvent effects. These studies often employ linear free energy relationships (LFERs) to correlate reaction rates with solvent properties.

Research Findings

A notable investigation into the solvolysis of TBCF revealed that its reactivity could be influenced by solvent composition, with significant implications for understanding nucleophilic attack mechanisms . The Grunwald-Winstein equation has been effectively applied to model these reactions, highlighting the importance of solvent ionizing power on reaction rates.

Applications in Polymer Chemistry

TBCF is also employed in polymer chemistry as a coupling agent or chain extender. Its ability to react with hydroxyl-terminated polymers allows for the modification of polymer properties, enhancing their performance in various applications.

Example: Synthesis of Polyurethanes

In polymer synthesis, TBCF can be used to produce polyurethanes by reacting with diols and isocyanates. This application leverages TBCF's reactivity to create materials with tailored mechanical properties and thermal stability .

Summary Table: Applications of this compound

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Formation of esters and mixed anhydrides | Versatile reagent for acylation |

| Pharmaceuticals | Derivatization of nucleosides | Enhances therapeutic efficacy |

| Solvolysis Studies | Kinetic studies using LFERs | Insights into reaction mechanisms |

| Polymer Chemistry | Coupling agent for polymer modification | Tailored material properties |

Mechanism of Action

Mechanism: Tert-butyl chloroformate reacts with nucleophiles such as amines and alcohols through a nucleophilic substitution mechanism. The carbonyl carbon in this compound is electrophilic, making it susceptible to attack by nucleophiles. The reaction typically proceeds via the formation of a tetrahedral intermediate, followed by the elimination of hydrogen chloride .

Molecular Targets and Pathways:

Nucleophilic Attack: The primary molecular target is the carbonyl carbon, which undergoes nucleophilic attack by amines or alcohols.

Formation of Carbamates and Carbonate Esters: These reactions are facilitated by the presence of bases that neutralize the hydrochloric acid formed during the reaction.

Comparison with Similar Compounds

Comparison with Similar Chloroformates

Reaction Mechanisms: Addition-Elimination vs. Ionization

Tert-butyl chloroformate primarily undergoes addition-elimination (A-E) during solvolysis, a pathway common to most alkyl chloroformates. In contrast, phenyl chlorothioformate exhibits a mixed mechanism: 91% ionization and 9% A-E in aqueous conditions . This divergence arises from sulfur’s superior ability to stabilize carboxylium ions compared to oxygen, enabling resonance stabilization in thioformates .

Key Mechanistic Data :

*Sensitivity (m) derived from Grunwald-Winstein equations; higher m indicates greater dependence on solvent ionizing power .

Stability and Reactivity

- This compound : Low stability due to steric hindrance and electron-donating tert-butyl group, which destabilizes the carboxylium intermediate .

- Methyl/ethyl chloroformates : More reactive but less stable than tert-butyl derivatives; prone to rapid hydrolysis .

- Isobutyl chloroformate : Exhibits higher A-E contribution (kMeOH/kMeOD = 2.03), attributed to electron-withdrawing effects enhancing general base catalysis .

- Phenyl chloroformate: Enhanced stability from aromatic ring conjugation, favoring A-E pathways in non-polar solvents .

Research Findings and Data

Grunwald-Winstein Analysis of Solvolysis Rates

Table 2 from highlights solvent parameter correlations for chloroformates:

| Compound | l (Nucleophilicity Sensitivity) | m (Ionizing Power Sensitivity) |

|---|---|---|

| This compound | 0.13 ± 0.09 | 0.73 ± 0.03 |

| Phenyl chloroformate | 0.45 ± 0.06 | 0.82 ± 0.04 |

| Ethyl chloroformate | 0.22 ± 0.05 | 0.91 ± 0.02 |

The low l value for this compound (0.13) suggests minimal nucleophilic solvent involvement, reinforcing its A-E dominance .

Stability and Decomposition Pathways

Biological Activity

Tert-butyl chloroformate (TBCF), with the chemical formula C₅H₉ClO₂, is an organic compound widely utilized in organic synthesis, particularly for the formation of carbamates and as a protecting group in peptide synthesis. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

TBCF is a colorless to yellow liquid characterized by a pungent odor. It is primarily used in the synthesis of carbamates, which are important intermediates in pharmaceuticals and agrochemicals. The compound reacts with nucleophiles such as amines and alcohols through nucleophilic substitution mechanisms, forming various products including carbamates and carbonate esters .

The primary mechanism involves the nucleophilic attack on the electrophilic carbonyl carbon of TBCF by nucleophiles. This reaction typically proceeds via a tetrahedral intermediate followed by the elimination of hydrogen chloride. The presence of bases like pyridine can facilitate this process by neutralizing the hydrochloric acid produced during the reaction.

Biological Applications

1. Drug Development:

Carbamates derived from TBCF are significant in developing pharmaceuticals, including enzyme inhibitors that exhibit various biological activities. For instance, some carbamate derivatives have been identified as potential antitumor agents .

2. Peptide Synthesis:

TBCF is crucial for introducing the tert-butoxycarbonyl (Boc) protecting group in amino acids and peptides, which is essential for synthesizing complex peptides and proteins .

Table 1: Summary of Biological Activity Studies Involving TBCF

Detailed Research Findings

- A study published in RSC Publishing emphasized the unique reactivity of the tert-butyl group in various chemical transformations, including its implications in biosynthetic pathways and biocatalytic processes .

- Research from NCBI indicated that while TBCF itself is unstable, its derivatives can be utilized effectively in creating stable compounds for pharmaceutical applications .

- A kinetic study on chloroformate esters highlighted that TBCF exhibits specific solvolysis rates influenced by solvent composition, suggesting potential modifications to enhance its reactivity in biological systems .

Safety and Toxicology

Despite its utility, TBCF poses significant health hazards. It is corrosive and can severely irritate skin and eyes upon contact. Inhalation may lead to respiratory issues, including pulmonary edema at high exposure levels . Therefore, handling precautions are critical when working with this compound.

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of tert-butyl chloroformate in organic chemistry?

this compound (IBCF) is widely used as a coupling reagent in peptide synthesis to form mixed carbonic anhydride intermediates. Its bulky tert-butyl group minimizes side reactions, such as double acylation at the carbonate carbonyl carbon, which are common with less sterically hindered chloroformates . It is also employed in protecting amine groups during the synthesis of complex organic molecules, such as peptidomimetic HIV protease inhibitors .

Q. What safety precautions are necessary when handling this compound?

Due to its lachrymatory, corrosive, and toxic properties, handling requires:

- Use of fume hoods , nitrile gloves , and chemical goggles to avoid inhalation or skin/eye contact .

- Storage in airtight containers at 4°C to prevent decomposition .

- Immediate neutralization of spills with inert absorbents (e.g., vermiculite) and evacuation of the area .

Q. What are the common decomposition products of this compound under standard laboratory conditions?

this compound rapidly decomposes in hydroxylic solvents (e.g., water, ethanol) to release carbon dioxide (CO₂) and form tert-butanol as a byproduct. This decomposition complicates kinetic studies, necessitating low-temperature or anhydrous conditions to stabilize the reagent .

Q. What are the recommended first-aid measures for exposure to this compound?

- Inhalation : Move to fresh air; administer artificial respiration if needed.

- Skin contact : Remove contaminated clothing and rinse with water for 15 minutes.

- Eye exposure : Flush with water for at least 15 minutes and seek medical attention .

Q. How should spills of this compound be managed in a laboratory setting?

- Evacuate the area and restrict access.

- Neutralize small spills with sodium bicarbonate or other non-reactive absorbents.

- For large spills, use chemical-resistant PPE and consult institutional hazardous material protocols .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence reaction mechanisms compared to other chloroformates?

The tert-butyl group reduces nucleophilic attack at the carbonyl carbon due to steric hindrance, favoring ionization pathways over addition-elimination mechanisms. For example, solvolysis of this compound in water proceeds predominantly via ionization (91% contribution), whereas phenyl chloroformate relies entirely on addition-elimination . This steric effect also minimizes side reactions in peptide coupling, improving yield .

Q. What analytical methods are used to study the solvolysis kinetics of this compound?

Kinetic studies employ Grunwald-Winstein analysis to correlate solvent ionizing power (Y) and nucleophilicity (N) with reaction rates. For tert-butyl derivatives, the extended equation reveals mechanistic insights. Low m values (~0.48) indicate a dominant ionization pathway, while negligible l values suggest minimal nucleophilic participation .

| Compound | m (Y) | l (N) | Mechanism Contribution |

|---|---|---|---|

| This compound | 0.48 | 0.03 | 91% ionization |

| Phenyl chloroformate | 0.62 | 0.15 | 100% addition-elimination |

| Data derived from Grunwald-Winstein analyses . |

Q. What strategies mitigate side reactions when using this compound in peptide synthesis?

- Low-temperature reactions (0–5°C) to slow decomposition.

- Use of non-polar solvents (e.g., dichloromethane) to stabilize the intermediate.

- Addition of triethylamine to scavenge HCl and prevent acid-catalyzed side reactions .

Q. How do Grunwald-Winstein parameters help elucidate the solvolysis mechanism of this compound?

The m value reflects sensitivity to solvent ionizing power. A low m (~0.48) indicates a transition state with partial charge development, consistent with an SN1-like ionization mechanism . This contrasts with higher m values in less hindered chloroformates, where bimolecular pathways dominate .

Q. What challenges arise in kinetic studies of this compound due to its rapid decomposition?

Rapid hydrolysis in protic solvents necessitates:

- Stopped-flow techniques to capture initial reaction rates.

- Use of deuterated solvents (e.g., D₂O) for NMR monitoring.

- Substitution with stable analogs (e.g., 1-adamantyl chloroformate) for comparative mechanistic studies .

Properties

IUPAC Name |

tert-butyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-5(2,3)8-4(6)7/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJDEOLXODWCGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432775 | |

| Record name | Tert-butyl Chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24608-52-4 | |

| Record name | Tert-butyl Chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.